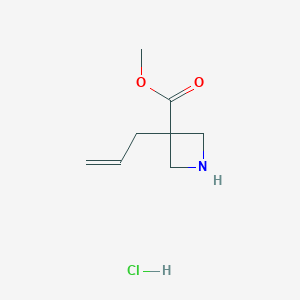

Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

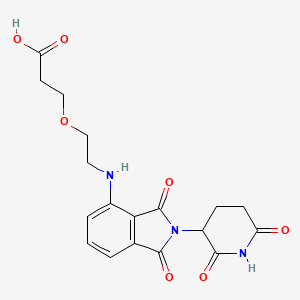

“Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” is a chemical compound. It is a heterocyclic building block . The empirical formula of the compound is C5H10ClNO2 and it has a molecular weight of 151.59 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” can be represented by the SMILES stringCl.COC(=O)C1CNC1 . This indicates that the molecule consists of a chloride ion (Cl), a methoxy group (COC), a carbonyl group (=O), and an azetidine ring (C1CNC1). Physical And Chemical Properties Analysis

“Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” is a solid compound . The InChI key, which is a unique identifier for the compound, isUOCWTLBPYROHEF-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Synthesis and Transformation of Azetidine Derivatives

Synthesis of Alkyl 3-Chloroazetidine-3-carboxylates

A study describes the development of alkyl 3-chloroazetidine-3-carboxylates through ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates, highlighting a novel approach in the regioselective ring opening and subsequent closure in the synthesis of azetidine derivatives (A. Žukauskaitė, Sven Mangelinckx, & AlgirdasSackus, 2014).

Reactivity of 3,3-Dichloroazetidines and Intermediacy of 2-Azetines

Research into 2-aryl-3,3-dichloroazetidines presents an accessible synthesis pathway and explores their reactivity with bases, leading to the discovery of ring contraction mechanisms and the formation of novel aziridine derivatives, showcasing the versatility of azetidine-based compounds in chemical reactions (Y. Dejaegher, Sven Mangelinckx, & N. de Kimpe, 2002).

Pharmacokinetics and Therapeutic Potential

Synthesis and Pharmacokinetics of Valopicitabine (NM283)

An investigation into the synthesis of valopicitabine, a prodrug of 2'-C-methylcytidine, highlights the efforts to enhance oral bioavailability for the treatment of hepatitis C, demonstrating the potential therapeutic applications of methylated nucleoside analogs (C. Pierra et al., 2006).

Chemical Properties and Interactions

Specific Intermolecular Interactions and Lipophilicity

A study on methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs examines the effects of methylation on intermolecular interactions and lipophilicity, revealing insights into the tautomeric forms and the influence of methyl groups on the chemical behavior and potential applications of these compounds (A. Katrusiak, Paweł Piechowiak, & A. Katrusiak, 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements P305 + P351 + P338 advise to rinse cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Target of Action

Methyl 3-allylazetidine-3-carboxylate hydrochloride is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins to which it is attached.

Mode of Action

Instead, it serves as a bridge, connecting an antibody or protein to a cytotoxic drug in the case of ADCs, or a ligand for an E3 ubiquitin ligase and a target protein in the case of PROTACs .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific ADC or PROTAC in which it is used. In general, ADCs deliver cytotoxic drugs to specific cells, leading to cell death . PROTACs, on the other hand, induce the degradation of target proteins, altering the biochemical pathways in which those proteins are involved .

Result of Action

The result of the action of this compound is the delivery of a cytotoxic drug to specific cells in the case of ADCs, or the degradation of a target protein in the case of PROTACs . This can lead to cell death or altered cellular function, depending on the specific drug or protein involved.

Propiedades

IUPAC Name |

methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-3-4-8(5-9-6-8)7(10)11-2;/h3,9H,1,4-6H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZOHPJYOVYEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-allylazetidine-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2863122.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2863123.png)

![1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2863124.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-4-nitrobenzamide](/img/structure/B2863125.png)

![(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2863130.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2863135.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2863136.png)